
4-Carboxyphenylacetic acid
Overview
Description
4-Carboxyphenylacetic acid, also known as 4-carboxybenzeneacetic acid, is an organic compound with the molecular formula C₉H₈O₄. It is a colorless crystalline solid that is soluble in water and organic solvents such as ethanol and ether. This compound is a weak organic acid that can react with alkali to generate the corresponding salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Carboxyphenylacetic acid can be synthesized by reacting phenylacetyl chloride with sodium hydroxide. The specific preparation process involves the following steps:
- Phenylacetyl chloride is reacted with sodium hydroxide solution to generate sodium phenylacetate.
- Sodium phenylacetate is then acidified with dilute acid to obtain this compound .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxyphenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Drug Development and Prodrugs
4-CPAA has been utilized in the synthesis of prodrugs aimed at enhancing the delivery of therapeutic agents. For instance, it has been conjugated with EP4 receptor agonists to create bone-targeting prodrugs. These conjugates demonstrate promising pharmacokinetic profiles, including effective uptake into bone tissue and prolonged release of active agents. A study highlighted the synthesis of such conjugates using 4-CPAA, showing that they could be administered via intravenous dosing with favorable biodistribution characteristics .
Table 1: Pharmacokinetic Properties of 4-CPAA Conjugates
Conjugate | Route of Administration | Bone Uptake (%) | Half-life in Bone (days) | Elimination Rate from Liver (days) |
---|---|---|---|---|
C3 | Intravenous | 11.1 | 7.1 | 2.8 |
C4 | Oral | Trace | Not applicable | Not applicable |
Drug Delivery Systems
Bone Targeting
The ability of 4-CPAA to form stable complexes with calcium phosphate makes it an excellent candidate for localized drug delivery systems, particularly in bone regeneration therapies. The conjugates formed with bisphosphonates exhibit strong binding to bone minerals, allowing for localized administration that can stimulate bone growth effectively . This characteristic is particularly useful in dental and orthopedic applications where targeted drug release is critical.
Case Study: Local Administration in Bone Regeneration
A study demonstrated the use of a 4-CPAA-based prodrug in a rat model for osteoporosis. The prodrug showed significant efficacy in promoting bone density when administered locally, highlighting its potential for treating bone-related disorders .
Materials Science
Synthesis of Biocompatible Materials
4-CPAA's chemical properties allow it to be incorporated into various biocompatible materials. Its ability to form stable esters facilitates the development of polymeric systems that can be used in medical devices or implants. These materials can be designed to release therapeutic agents over time, providing sustained treatment options for patients .
Table 2: Properties of 4-CPAA-Based Materials
Material Type | Release Profile | Biocompatibility | Applications |
---|---|---|---|
Calcium Phosphate Matrix | Sustained (up to 28 days) | High | Bone implants, drug delivery systems |
Polymeric Films | Controlled | Moderate | Wound dressings, tissue scaffolds |
Mechanism of Action
The mechanism of action of 4-carboxyphenylacetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Phenylacetic acid: Similar structure but lacks the carboxyl group on the aromatic ring.
Benzoic acid: Similar structure but lacks the acetic acid side chain.
4-Hydroxyphenylacetic acid: Similar structure but has a hydroxyl group instead of a carboxyl group.
Uniqueness: 4-Carboxyphenylacetic acid is unique due to the presence of both a carboxyl group and an acetic acid side chain on the aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
4-Carboxyphenylacetic acid (4-CPA) is an aromatic compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the molecular formula and a molecular weight of 180.16 g/mol. It can be synthesized through various methods, including the reaction of 4-cyanophenylacetic acid with potassium hydroxide under reflux conditions .
The biological activity of 4-CPA is attributed to its ability to interact with various biological targets. It acts as a substrate for enzymes involved in metabolic pathways, influencing the formation of metabolites. The carboxyl group in 4-CPA participates in hydrogen bonding and ionic interactions, enhancing its reactivity and biological functions.
Antimicrobial Activity
Research indicates that 4-CPA exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, formulations containing 4-CPA demonstrated effective inhibition against Staphylococcus aureus and Candida albicans with notable inhibition zones .
Anticancer Properties
4-CPA has been investigated for its anticancer potential. In a study focusing on bone-targeting EP4 receptor agonist conjugates, it was found that 4-CPA derivatives could effectively deliver therapeutic agents to bone tissues, enhancing their efficacy in treating osteoporosis-related conditions . The compound's ability to modulate bone turnover suggests potential applications in cancer treatments involving bone metastases.
Case Studies
Case Study 1: Antimicrobial Formulations
A recent study evaluated the antimicrobial efficacy of formulations containing 4-CPA against various pathogens. The results indicated that higher concentrations of 4-CPA significantly increased cell viability in the presence of oxidative stressors like H₂O₂, suggesting its protective role in cellular environments .
Formulation | Inhibition Zone (mm) | Target Organism |
---|---|---|
CP50 | 18.67 ± 0.58 | S. aureus |
P12 | 18.66 ± 0.58 | S. aureus |
P15 | 18.17 ± 0.29 | S. aureus |
CP05 | 10.83 ± 0.76 | C. albicans |
Case Study 2: Bone Targeting Conjugates
In another study, a series of conjugates incorporating 4-CPA were evaluated for their pharmacokinetics and biodistribution in vivo. These conjugates demonstrated stability in blood and effective uptake into bone tissues, with a calculated elimination half-time from bones of approximately 7 days . This suggests that compounds based on 4-CPA could be beneficial for targeted drug delivery systems.
Comparison with Similar Compounds
To understand the uniqueness of 4-CPA, it is essential to compare it with structurally similar compounds:
Compound | Structure | Notable Features |
---|---|---|
Phenylacetic Acid | Lacks carboxyl group | Basic structure without additional functional groups |
Benzoic Acid | Lacks acetic acid side chain | Simple aromatic acid |
4-Hydroxyphenylacetic Acid | Contains hydroxyl group | Different reactivity profile |
Q & A
Basic Research Questions
Q. What are the common synthesis methods for 4-Carboxyphenylacetic acid, and how do yield and purity vary across these methods?
- Methodological Answer : The synthesis of this compound typically involves:
- Friedel-Crafts alkylation : Reacting phenylacetic acid derivatives with carboxylic acid-functionalized electrophiles.
- Hydrolysis of nitriles : Converting cyano groups to carboxylic acids under acidic or basic conditions.
- Cross-coupling reactions : Using palladium catalysts to introduce the carboxy group.
Yield and purity challenges arise from side reactions (e.g., over-alkylation) and purification difficulties due to polar byproducts. Optimizing reaction time, temperature, and catalyst loading improves yields to ~60-75%, with purity >95% achievable via recrystallization or HPLC .
Method | Yield Range | Purity (%) | Key Challenges |
---|---|---|---|
Friedel-Crafts | 55-70% | 90-95 | Byproduct formation |
Nitrile hydrolysis | 60-75% | 85-92 | Residual solvent removal |
Cross-coupling | 50-65% | 92-97 | Catalyst cost and efficiency |
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm the presence of the carboxylic acid proton (δ 10-12 ppm) and aromatic protons (δ 6.8-7.5 ppm) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
- Mass spectrometry (MS) : Verify molecular weight (180.16 g/mol) via ESI-MS in negative ion mode .
- Melting point analysis : Compare observed values (e.g., 185-187°C) to literature data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity of this compound compared to structural analogs (e.g., 4-Fluorobenzoic acid)?
- Methodological Answer : Discrepancies often arise from variations in functional groups (e.g., fluorine substitution) or alkyl chain length. To address this:
Perform structure-activity relationship (SAR) studies : Systematically modify substituents and measure effects on target binding (e.g., enzyme inhibition assays).
Use molecular docking simulations : Compare binding affinities of this compound and analogs to biological targets (e.g., COX-2) .
Validate via competitive binding assays : Co-incubate compounds with radiolabeled ligands to quantify displacement efficiency.
Example findings: The shorter alkyl chain in this compound reduces membrane permeability compared to 3-Carboxyphenylboronic acid, explaining lower in vivo efficacy .
Q. What experimental strategies mitigate solubility challenges of this compound in aqueous buffers for biological assays?
- Methodological Answer : Solubility (<1 mg/mL in water) can be improved by:
- pH adjustment : Use neutral buffers (pH 7.4) with 10-20% DMSO or ethanol as co-solvents.
- Micellar encapsulation : Employ surfactants like Tween-80 (0.1-0.5% w/v) to enhance dispersion .
- Pro-drug synthesis : Convert the carboxylic acid to ester derivatives (e.g., methyl ester) for better lipid solubility, then hydrolyze in vivo .
Note : Validate co-solvent biocompatibility via cytotoxicity assays (e.g., MTT) to rule of false-positive results .
Q. How do researchers analyze the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
Thermal stability : Store at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC.
Photostability : Expose to UV light (300-400 nm) and quantify breakdown products (e.g., decarboxylation).
Humidity testing : Store at 75% RH; assess hygroscopicity and hydrolysis.
Results typically show >90% stability at 4°C in dark, anhydrous conditions, but <70% at 40°C with light exposure .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting results on the antioxidant activity of this compound?
- Methodological Answer : Contradictions arise from:
- Assay variability : DPPH vs. ORAC assays measure different radical quenching mechanisms.
- Sample purity : Impurities (e.g., phenolic byproducts) in low-purity batches (>95% vs. <90%) inflate activity .
- Cell line specificity : Primary vs. immortalized cells may metabolize the compound differently.
To reconcile data, standardize protocols (e.g., ISO 10993-5 for cytotoxicity) and use ultra-pure (>99%) batches validated by LC-MS .
Q. Experimental Design Considerations
Q. What controls are essential when studying the metabolic fate of this compound in mammalian cell cultures?
- Methodological Answer : Include:
- Negative controls : Cells without compound exposure to rule out endogenous metabolite interference.
- Isotopic labeling : Use ¹³C-labeled this compound to track metabolic pathways via LC-MS/MS.
- Enzyme inhibition controls : Co-treat with CYP450 inhibitors (e.g., ketoconazole) to identify oxidation pathways .
- Matrix-matched calibration : Account for ion suppression in complex biological matrices .
Properties
IUPAC Name |
4-(carboxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEDOWYXHVUPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277381 | |
Record name | 4-CARBOXYPHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-89-3 | |
Record name | 4-Carboxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 501-89-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-CARBOXYPHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 4-carboxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Carboxymethyl)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.